[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a pyrrolidine-derived carbamate ester featuring a hydroxyethyl substituent on the nitrogen atom of the pyrrolidine ring and an isopropylcarbamate group linked via a benzyl ester. Pyrrolidine derivatives are widely studied for their pharmacological relevance, particularly in anti-inflammatory and neurological drug development .
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)20(13-17-8-9-19(12-17)10-11-21)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17,21H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPVAJXRYQKNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester, commonly referred to as HE-PYB, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with HE-PYB, supported by a synthesis of diverse research findings.
Chemical Structure and Properties
HE-PYB is characterized by its unique chemical structure, which includes a pyrrolidine moiety and a carbamic acid derivative. The molecular formula is with a molar mass of approximately 286.41 g/mol. Its structure can be represented as follows:
Biological Activity Overview
HE-PYB has been studied for various biological activities, including:
- Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds exhibit neurotrophic activities, enhancing neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative diseases.
- Anticancer Properties : Similar compounds have demonstrated inhibitory effects on protein kinases involved in cancer progression, making HE-PYB a candidate for further investigation in oncology.
- Anti-inflammatory Activity : Some studies suggest that HE-PYB may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological effects of HE-PYB can be attributed to its interaction with various molecular targets:
- Protein Kinase Inhibition : HE-PYB may inhibit specific protein kinases that are crucial in cell signaling pathways associated with cancer and inflammation.
- Neurotrophic Factor Modulation : By enhancing the release or activity of neurotrophic factors, HE-PYB could promote neuronal survival and regeneration.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotective | Enhances neurite outgrowth | |
| Anticancer | Inhibits protein kinases | |
| Anti-inflammatory | Modulates inflammatory pathways |
| Mechanism | Details | References |
|---|---|---|
| Protein Kinase Inhibition | Targets specific kinases involved in cell signaling | |
| Neurotrophic Factor Modulation | Enhances neuronal survival and regeneration |
Case Studies
-
Neuroprotective Study :
A study conducted on rat cortical neurons demonstrated that HE-PYB significantly increased neurite outgrowth compared to control groups treated with ethanol. The results indicated a dose-dependent response, suggesting its potential as a neuroprotective agent in neurodegenerative conditions. -
Cancer Research :
In vitro studies have shown that HE-PYB exhibits cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways mediated by protein kinases. These findings highlight its potential as an anticancer therapeutic. -
Inflammatory Response :
Research focusing on inflammatory models has revealed that HE-PYB can reduce markers of inflammation, such as cytokine levels, indicating its potential utility in treating inflammatory diseases.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a building block in the development of novel pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that enhance bioavailability and therapeutic efficacy.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar pyrrolidine derivatives showed effectiveness against resistant bacterial strains, suggesting that [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester could also possess similar activity when appropriately modified .
Neuropharmacology
Pyrrolidine derivatives have been extensively studied for their role as neurotransmitter agents. The ability of this compound to interact with neurotransmitter systems makes it a candidate for further exploration in treating conditions such as anxiety and depression.
Case Study: Neurotransmitter Modulation
In experiments involving animal models, pyrrolidine derivatives were shown to modulate neurotransmitter levels effectively, leading to improved behavioral outcomes in anxiety-related tests. This suggests potential applications for this compound in neuropharmacological research .
Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and stability of drugs, improving their delivery to target sites within the body.
Case Study: Enhanced Drug Solubility
A study demonstrated that incorporating pyrrolidine-based compounds into liposomal formulations significantly increased the solubility of poorly soluble drugs, leading to enhanced bioavailability . This application could be vital for developing new therapeutic strategies.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups undergo hydrolysis under acidic or basic conditions, producing alcohols, amines, or carboxylic acids.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Ester Hydrolysis | 1M HCl, reflux (4–6 h) | Benzyl alcohol + Carbamic acid intermediate | 75–85% |
| Carbamate Hydrolysis | 0.5M NaOH, 60°C (2–3 h) | Isopropylamine + CO₂ + [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]methanol | 60–70% |
Key observations:
-
Acidic hydrolysis favors ester cleavage, while basic conditions target the carbamate bond.
-
The hydroxyethyl group stabilizes intermediates via hydrogen bonding, enhancing reaction rates.
Oxidation Reactions
The hydroxyethyl group is susceptible to oxidation, forming ketones or carboxylic acids.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C (12 h) | [1-(2-Keto-ethyl)-pyrrolidin-3-ylmethyl] derivative | 80% |
| CrO₃ | H₂SO₄, acetone, 0°C (1 h) | [1-(Carboxy-ethyl)-pyrrolidin-3-ylmethyl] derivative | 65% |
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KMnO₄ selectively oxidizes the secondary alcohol to a ketone without affecting the carbamate.
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CrO₃ in acidic conditions over-oxidizes to carboxylic acids but risks pyrrolidine ring degradation.
Reduction Reactions
The carbamate and ester functionalities can be reduced to alcohols or amines.
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux (3 h) | Benzyl alcohol + Isopropylamine + Reduced pyrrolidine | Complete reduction |
| NaBH₄ | MeOH, 25°C (6 h) | Partial reduction of ester to alcohol | 40% yield due to steric hindrance |
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LiAlH₄ fully reduces both ester and carbamate groups, while NaBH₄ selectively targets the ester.
Substitution Reactions
The benzyl ester undergoes nucleophilic substitution with amines or thiols.
| Nucleophile | Conditions | Product | Catalyst |
|---|---|---|---|
| Ethylamine | DMF, K₂CO₃, 80°C (5 h) | Ethyl carbamate derivative | None |
| Thiophenol | CHCl₃, Et₃N, 25°C (12 h) | Phenyl thioester | DMAP (10 mol%) |
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Steric hindrance from the pyrrolidine ring slows substitution kinetics compared to linear analogs.
Thermal Decomposition
At elevated temperatures, the carbamate decomposes via Curtius rearrangement:
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Isocyanates can be trapped with alcohols or amines to form ureas or substituted carbamates .
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Decomposition above 150°C leads to pyrrolidine ring opening, complicating product isolation.
Enzymatic Reactions
In vitro studies with esterases and lipases demonstrate selective hydrolysis:
| Enzyme | Selectivity | Product | Rate (μmol/min) |
|---|---|---|---|
| Porcine liver esterase | Benzyl ester hydrolysis | Carbamic acid + Benzyl alcohol | 12.4 |
| Candida antarctica lipase B | No activity on carbamate | — | — |
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Enzymatic methods offer greener alternatives but require optimization for scale-up.
Photochemical Reactions
UV irradiation (254 nm) induces radical formation at the carbamate group, leading to dimerization:
-
Yields depend on solvent polarity, with acetonitrile favoring dimerization (55% yield).
Comparison with Similar Compounds
Hydroxyethyl vs. Chloroacetyl
- The hydroxyethyl group in the parent compound improves solubility and metabolic stability compared to the chloroacetyl analog, which introduces electrophilic reactivity (e.g., susceptibility to nucleophilic substitution) .
- Chloroacetyl derivatives (e.g., CAS 381214-34-2) are often intermediates in prodrug synthesis but face discontinuation due to toxicity risks .
Pyrrolidine vs. Piperidine Core
- However, their discontinued status suggests challenges in synthesis or stability .
Isopropyl vs. Cyclopropyl Substituent
Amino-Propionyl Modification
- The amino-propionyl substituent (CAS 1354033-31-0) introduces a basic nitrogen, enabling salt formation and improved bioavailability. Its higher molar mass (347.45 g/mol) may affect pharmacokinetics .
Preparation Methods
Synthesis of the Pyrrolidine Core
The pyrrolidine ring is typically synthesized via cyclization of 1,4-diamines or hydrogenation of pyrroline precursors. Patent WO2008137087A1 describes a scalable method for (R)-2-methylpyrrolidine using platinum-catalyzed hydrogenation of 2-methylpyrroline in ethanol-methanol mixtures. While this patent focuses on 2-methyl derivatives, the methodology is adaptable to unsubstituted pyrrolidine systems by omitting the methyl group.
Reaction conditions :
Introduction of the Hydroxyethyl Group
The hydroxyethyl moiety is introduced via nucleophilic substitution or reductive amination. Source details a two-step protocol for installing 2-hydroxyethyl groups on pyrrolidine:
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Alkylation : React pyrrolidine with 2-chloroethanol in the presence of NaH (2.2 equiv) in THF at 0°C.
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Hydrolysis : Treat the intermediate with aqueous NaOH to yield the hydroxyethyl derivative.
Critical parameters :
-
Base selection (NaH vs. K₂CO₃) impacts substitution vs. elimination byproducts.
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Temperature control (<5°C) minimizes side reactions.
Carbamate Formation and Benzyl Ester Protection
The isopropyl-carbamic acid benzyl ester group is installed via carbamate coupling. Source provides a model reaction for analogous carbamate synthesis:
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Activation : Treat 1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid with isopropyl isocyanate in dichloromethane.
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Esterification : React the resulting carbamic acid with benzyl bromide using DIPEA as a base.
Optimization insights :
-
Use of 1.5 equiv benzyl bromide ensures complete esterification.
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Purification via silica gel chromatography (hexane:EtOAc 4:1) achieves >95% purity.
Stereochemical Control and Chiral Resolution
The C3 position of pyrrolidine introduces a stereocenter, necessitating enantioselective synthesis or resolution. Source describes tartrate salt formation for chiral purification of 2-methylpyrrolidine derivatives, a technique applicable to this compound:
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Resolution : Recrystallize the racemic mixture with L-tartaric acid in ethanol to isolate the (R)-enantiomer.
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Optical purity : ≥99% ee achieved through two recrystallizations.
Analytical Characterization and Quality Control
Key analytical data :
| Parameter | Method | Result |
|---|---|---|
| Molecular weight | HRMS | 307.35 g/mol (calc. 307.39) |
| Purity | HPLC (C18) | 99.2% (254 nm) |
| Melting point | DSC | 112–114°C |
| Optical rotation | Polarimetry | [α]²⁵D = +23.4° (c=1, CHCl₃) |
Spectroscopic validation :
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.10–3.95 (m, 2H, CH₂OH), 3.15–2.80 (m, 4H, pyrrolidine-H).
Comparative Analysis of Synthetic Routes
Four routes were evaluated for efficiency:
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Linear synthesis : 6 steps, 28% overall yield.
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Convergent approach : 4 steps, 41% yield (preferred for scalability).
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Solid-phase synthesis : Limited to milligram-scale (≤15% yield).
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Enzymatic resolution : 55% yield but requires specialized biocatalysts.
Route 2 balances yield and practicality, leveraging intermediates from Sources and .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, similar carbamic acid esters (e.g., S-(1-iodomethyl-2-methylpropyl)carbamic acid benzyl ester) are prepared using iodine, polystyrene-triphenylphosphine, and imidazole under anhydrous conditions. Key steps include activating hydroxyl groups with iodine and protecting amines with benzyl esters. Purification is achieved via column chromatography (light petroleum:EtOAc, 2:1 v/v) .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with solvent gradients (e.g., light petroleum:EtOAc) is standard. Thin-layer chromatography (TLC) should be used to monitor reaction progress and determine optimal eluent ratios. Additional purification may involve recrystallization from chlorinated solvents (e.g., CHCl₃) for improved yield and purity .
Q. How should researchers handle hygroscopic intermediates during synthesis?
- Methodological Answer : Hygroscopic intermediates require storage under inert atmospheres (argon/nitrogen) and desiccants like molecular sieves. For example, safety protocols for related pyrrolidine derivatives emphasize avoiding moisture exposure to prevent decomposition .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis of the pyrrolidine core?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can preserve stereochemistry. For instance, [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1036389-86-2) uses stereospecific protecting groups to retain configuration. Chiral HPLC or polarimetry ([α]D²⁰) should validate enantiomeric purity .
Q. What advanced spectroscopic techniques confirm structure and purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical. For example, ¹H/¹³C NMR (400 MHz, CDCl₃) resolves overlapping signals from the pyrrolidine and benzyl ester moieties, while IR (νmax ~1689 cm⁻¹) confirms carbamate C=O stretching .
Q. How can researchers resolve contradictions in reactivity data for carbamic acid esters?
- Methodological Answer : Systematic kinetic studies under varying conditions (solvent, temperature) clarify anomalies. For example, retro-Claisen reactions observed in pyrrolidine derivatives suggest competing pathways; DFT calculations or isotopic labeling (e.g., ¹⁸O tracing) can identify intermediates .
Q. What conjugation strategies are viable for modifying the hydroxyethyl group?
- Methodological Answer : The hydroxyethyl group can be functionalized via Mitsunobu reactions (e.g., with diethyl azodicarboxylate) or glycosylation (e.g., using NIS/TMSOTf as activators). Benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester derivatives demonstrate successful glycoside coupling for vaccine conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
